3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique pyrrole and pyridine structures. This compound is classified under the category of halogenated pyrrolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's CAS (Chemical Abstracts Service) number is 2231673-82-6, and its molecular formula is CHBrClN with a molecular weight of 231.48 g/mol .
The synthesis of 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine typically involves halogenation reactions, specifically bromination and chlorination of pyrrolopyridine derivatives. A common synthetic route includes the use of bromine in the presence of a chlorinating agent under controlled conditions to achieve selective substitution on the aromatic ring.
The synthesis can be performed using various methods, including:
The molecular structure of 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine consists of a fused pyrrole and pyridine ring system with bromine and chlorine substituents at specific positions. The structural representation can be described as follows:
The compound exhibits specific physical properties such as:
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine can undergo several types of chemical reactions:
The specific conditions for these reactions often involve catalysts and solvents that favor the desired transformation while minimizing by-products.
The mechanism of action for 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with biological targets such as receptors or enzymes. Notably, it has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFR).
Upon binding to FGFRs, the receptor undergoes dimerization leading to autophosphorylation of tyrosine residues within its cytoplasmic domain. This activation triggers downstream signaling pathways including:
These pathways are crucial for cell proliferation and survival, making this compound relevant in cancer research.
Key physical properties include:
Chemical properties include:
3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine has significant applications in medicinal chemistry:
Pyrrolopyridines exhibit four primary isomeric forms distinguished by nitrogen atom positioning within their fused ring systems:
The compound 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine belongs to the 5-azaindole subclass, where the pyrrole nitrogen is adjacent to the pyridine nitrogen at positions 1 and 4, respectively. This specific topology creates an electron-deficient aromatic system that directs electrophilic substitution to the C3 position while enhancing hydrogen-bonding capabilities versus indole scaffolds [6] [8].
Table 1: Key Structural and Identifier Differences in Pyrrolopyridine Isomers
Isomer Type | CAS Number | Molecular Weight (g/mol) | Nitrogen Positions | Representative Halogenated Derivative |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine | 1000340-39-5 | 231.48 | 1, 4, 7 | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine |
Pyrrolo[2,3-c]pyridine | 947238-42-8 | 231.48 | 1, 4, 6 | 3-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine |
Pyrrolo[3,2-b]pyridine | 273772-18-6 | 231.48 | 1, 3, 7 | 6-Bromo-4-chloro-1H-pyrrolo[3,2-b]pyridine |
Pyrrolo[3,2-c]pyridine | 1000340-38-4 | 231.48 | 1, 3, 6 | 4-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine |
The incorporation of a pyridine ring significantly alters physicochemical behavior compared to indole scaffolds. Pyrrolopyridines display:
Table 2: Comparative Physicochemical Properties of Pyrrolopyridine Derivatives
Property | Pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-c]pyridine | Indole |
---|---|---|---|
Representative Melting Point | 192–193°C (6-Br derivative) | Not reported | 52–54°C |
pK~a~ (Conjugate Acid) | 4.59 | Estimated 5.5–6.5* | -2.1 |
LogP (Unsubstituted) | 1.52 | 1.49 | 2.14 |
Aromatic Character | π-electron deficient | π-electron deficient | π-electron rich |
Halogen Reactivity | Bromine: SNAr/Cross-coupling | Bromine: Cross-coupling | N/A |
*Estimated based on analog data from [6]
Halogenation induces characteristic spectroscopic patterns:
The C3 bromine in 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine serves as a versatile handle for metal-catalyzed cross-coupling (Suzuki, Stille, Sonogashira), while the C4 chlorine enables nucleophilic aromatic substitution. Key transformations include:
Pyrrolopyridine chemistry emerged in the 1950s with quaternization studies revealing their enhanced stability versus indoles [6]. Seminal work focused on:
The strategic incorporation of halogens—particularly at C3/C4 positions—evolved through understanding their multifaceted roles:
Key milestones demonstrating the versatility of halogenated pyrrolopyridines include:
Table 3: Historical Evolution of Halogenated Pyrrolopyridines in Medicinal Chemistry
Period | Development | Therapeutic Area | Impact |
---|---|---|---|
1990–2005 | PKI-166: Pyrrolopyrimidine kinase inhibitor with brominated benzylamine side-chain | Oncology | Validated fused pyrrole scaffolds as kinase inhibitors; inspired pyrrolopyridine designs |
2005–2015 | Discovery of synergistic antibacterial effects with bromo/iodo substitutions [2] | Infectious Disease | MIC reduction (8 → 2 mg/L) against S. aureus via betatide combination |
2015–2020 | N5-Substituted halogenated pyrrolopyrimidines with lowered toxicity (MTD ↑400%) [4] | Oncology | Established prodrug approaches for pyrrolopyridine analogs |
2020–Present | CRTh2 antagonists from 3-bromo-4-chloro intermediates [9] | Inflammation | Advanced candidates entering Phase II trials |
Contemporary studies leverage 3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine for:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7